molecular formula C10H16N4O2 B218419 (3-Amino-7-oxabicyclo[2.2.1]heptan-2-yl)methanol CAS No. 1212285-96-5

(3-Amino-7-oxabicyclo[2.2.1]heptan-2-yl)methanol

Cat. No. B218419
CAS RN: 1212285-96-5
M. Wt: 143.18 g/mol
InChI Key: HLMDFHFMVMJBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Amino-7-oxabicyclo[2.2.1]heptan-2-yl)methanol, also known as ABH, is a cyclic amine compound that has been studied for its potential applications in the field of medicine. ABH is a bicyclic structure that contains both an amine and an alcohol group, which makes it a versatile molecule that can be used in a variety of applications.

Mechanism of Action

The mechanism of action of (3-Amino-7-oxabicyclo[2.2.1]heptan-2-yl)methanol is not fully understood, but it is thought to involve the inhibition of enzymes involved in DNA synthesis and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and it has also been shown to increase the production of dopamine in the brain, which may be beneficial in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of (3-Amino-7-oxabicyclo[2.2.1]heptan-2-yl)methanol is its versatility. It can be used in a variety of applications, including as a chiral auxiliary in asymmetric synthesis. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for the study of (3-Amino-7-oxabicyclo[2.2.1]heptan-2-yl)methanol. One potential area of research is the development of new synthetic methods for the production of this compound, which could lead to higher yields and greater purity. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, this compound could be studied for its potential use as a chiral auxiliary in the synthesis of new drugs and other compounds.

Synthesis Methods

(3-Amino-7-oxabicyclo[2.2.1]heptan-2-yl)methanol can be synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the use of several reagents and catalysts to produce the final product. The yield of the reaction can be optimized by controlling the reaction conditions and the purity of the starting materials.

Scientific Research Applications

(3-Amino-7-oxabicyclo[2.2.1]heptan-2-yl)methanol has been studied for its potential applications in the field of medicine. It has been shown to have antitumor activity, and it has also been investigated as a potential treatment for Parkinson's disease. This compound has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

1212285-96-5

Molecular Formula

C10H16N4O2

Molecular Weight

143.18 g/mol

IUPAC Name

(3-amino-7-oxabicyclo[2.2.1]heptan-2-yl)methanol

InChI

InChI=1S/C7H13NO2/c8-7-4(3-9)5-1-2-6(7)10-5/h4-7,9H,1-3,8H2

InChI Key

HLMDFHFMVMJBJO-UHFFFAOYSA-N

SMILES

C1CC2C(C(C1O2)CO)N

Canonical SMILES

C1CC2C(C(C1O2)CO)N

synonyms

diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptyl-2-methanol

Origin of Product

United States

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